molecular formula C8H13N3 B2633470 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1780537-50-9

1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B2633470
CAS RN: 1780537-50-9
M. Wt: 151.213
InChI Key: INANGUPQKQXTHB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine consists of a cyclopropyl group attached to a pyrazole ring, which is further connected to an ethanamine group. The InChI code for this compound is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 151.21 . Other properties such as boiling point, melting point, and solubility are not mentioned in the search results.

Scientific Research Applications

Anticancer Potential

Researchers have investigated the bio-active heterocyclic analogues of pyrazolyl compounds for their potential as anticancer agents. A study by Alam et al. (2018) synthesized a series of novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which were evaluated for in vitro cytotoxicity against various human cancer cell lines. These compounds showed moderate to significant cytotoxicity, with certain analogs exhibiting superior activity compared to the standard drug etoposide against the HeLa cancer cell line (Alam, Alam, Panda, & Rahisuddin, 2018).

Antibacterial Activity

In the quest for new antibacterial agents, Prasad et al. (2021) developed a series of novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives. These compounds were synthesized through O-alkylation processes and evaluated for their antibacterial activity, showcasing the chemical versatility and potential pharmaceutical applications of related pyrazolyl ethan-1-amines (Prasad, 2021).

Synthetic Methodologies

The synthesis of heteroaryl ethan-1-amines, including derivatives of 1-(1-cyclopropyl-1H-pyrazol-4-yl)ethan-1-amine, has been explored to create novel compounds with potential biological activities. Svete et al. (2015) described a four-step synthesis involving cyclisation and catalytic hydrogenation processes to prepare novel (S)-1-(heteroaryl)ethan-1-amines. These synthetic methodologies provide a foundation for developing new drugs and materials with enhanced properties (Svete, Šenica, Petek, & Grošelj, 2015).

properties

IUPAC Name

1-(1-cyclopropylpyrazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(9)7-4-10-11(5-7)8-2-3-8/h4-6,8H,2-3,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INANGUPQKQXTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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